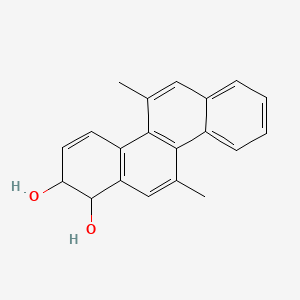
5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol is a chemical compound with the molecular formula C20H18O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups (-OH) and two methyl groups (-CH3) attached to the chrysene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with chrysene or its derivatives.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Advanced purification techniques, such as chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted chrysene derivatives.
Scientific Research Applications
5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound, lacking the hydroxyl and methyl groups.
1,2-Dihydrochrysene: A derivative with only hydroxyl groups.
5,11-Dimethylchrysene: A derivative with only methyl groups.
Uniqueness
5,11-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
84249-73-0 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5,11-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(21)20(16)22/h3-10,17,20-22H,1-2H3 |
InChI Key |
SFCMWDRIMPFTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















